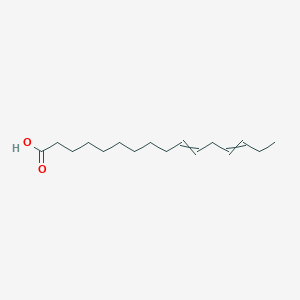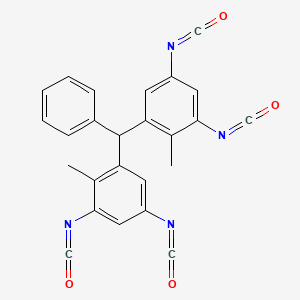
Benzene, 1,1'-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-]: is a complex organic compound with the molecular formula C25H16N4O4 . This compound is known for its unique structure, which includes two isocyanate groups attached to a benzene ring through a phenylmethylene bridge. It is commonly used in various industrial applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] typically involves the reaction of 3,5-diamino-2-methylbenzoic acid with phosgene to form the corresponding diisocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent product quality .
化学反応の分析
Types of Reactions: Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Amines: React with the isocyanate groups to form ureas.
Alcohols: React with the isocyanate groups to form urethanes.
Water: Reacts with the isocyanate groups to form carbon dioxide and amines.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Carbon Dioxide and Amines: Formed from the reaction with water.
科学的研究の応用
Chemistry: In chemistry, Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] is used as a building block for the synthesis of various polymers and materials. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug delivery systems and as precursors for biologically active molecules .
Industry: In the industrial sector, this compound is widely used in the production of polyurethanes, which are essential components in foams, coatings, adhesives, and sealants. Its ability to form strong covalent bonds with various substrates makes it a versatile material in manufacturing .
作用機序
The mechanism of action of Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include amines, alcohols, and water, which can interact with the isocyanate groups to form ureas, urethanes, and other derivatives .
類似化合物との比較
- Benzene, 1,3-diisocyanato-2-methyl-
- 1,1’-(Phenylmethanediyl)bis(2,4-diisocyanato-5-methylbenzene)
- 4,4’-Benzylidenebis(6-methyl-m-phenylene)tetraisocyanate
Uniqueness: Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] is unique due to its specific structure, which includes a phenylmethylene bridge connecting two benzene rings with isocyanate groups. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer synthesis and industrial manufacturing .
特性
CAS番号 |
263571-83-1 |
|---|---|
分子式 |
C25H16N4O4 |
分子量 |
436.4 g/mol |
IUPAC名 |
1-[(3,5-diisocyanato-2-methylphenyl)-phenylmethyl]-3,5-diisocyanato-2-methylbenzene |
InChI |
InChI=1S/C25H16N4O4/c1-16-21(8-19(26-12-30)10-23(16)28-14-32)25(18-6-4-3-5-7-18)22-9-20(27-13-31)11-24(17(22)2)29-15-33/h3-11,25H,1-2H3 |
InChIキー |
YYXJNQOYPZLSIH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1N=C=O)N=C=O)C(C2=CC=CC=C2)C3=C(C(=CC(=C3)N=C=O)N=C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
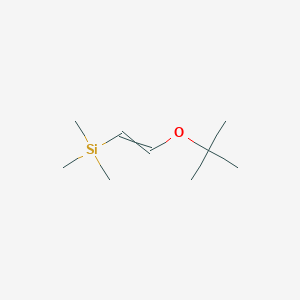
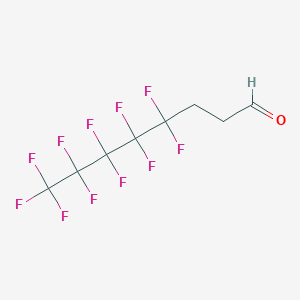
![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
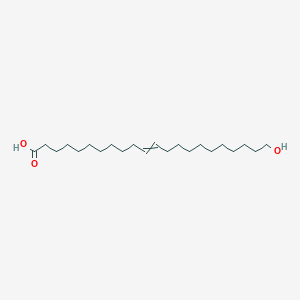
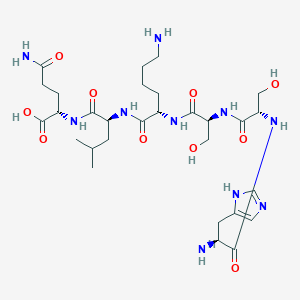
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)
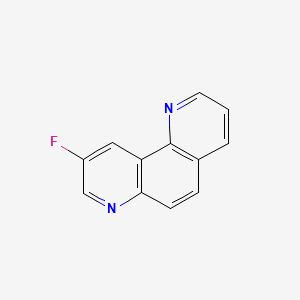
![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)
